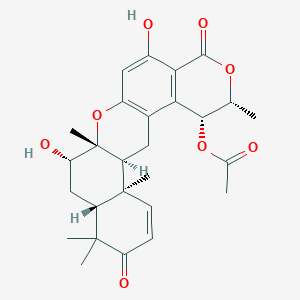

Chrodrimanin B

描述

Chrodrimanin B is a meroterpenoid compound isolated from marine-derived fungi, specifically from the fermentation broth of Aspergillus species. It is recognized for its unique structural features and significant biological activities, particularly its ability to block insect gamma-aminobutyric acid (GABA)-gated chloride channels .

准备方法

Synthetic Routes and Reaction Conditions: Chrodrimanin B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves the fermentation of marine-derived fungi, followed by extraction and purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of marine-derived fungi. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

化学反应分析

Synthetic Routes and Key Reactions

Chrodrimanin B's complex structure necessitates multi-step synthetic strategies, often leveraging enzymatic and chemoenzymatic methods.

Aromatic Annulation

The isochromanone unit is introduced via:

- Copper-catalyzed hydroxylation using Cu(acac)₂ and BHMPO to generate the phenolic moiety (83% yield) .

- Saegusa oxidation (Pd(OAc)₂, benzoquinone) for A-ring desaturation, yielding verruculide A (82% yield) .

Enzymatic Modifications

This compound’s biosynthesis involves regioselective oxidations mediated by engineered P450BM3 enzymes:

- C3-hydroxylation of intermediates to install hydroxyl groups critical for bioactivity .

- In vitro enzymatic diversification to access structural analogs (e.g., chrodrimanin C) .

Stability and Solubility

This compound exhibits:

- High thermal stability , retaining integrity for ≥4 years at -20°C .

- Solubility in polar organic solvents (ethanol: ~1 mg/mL; DMSO: ~5 mg/mL) .

Selective GABA Receptor Blockade

While not a direct chemical reaction, this compound’s bioactivity stems from its interaction with insect GABA receptors:

科学研究应用

Insecticidal Properties

Chrodrimanin B has demonstrated significant insecticidal activity, particularly against the larvae of the silkworm (Bombyx mori). In dietary tests, it exhibited an LD50 (lethal dose for 50% of the population) of 10 µg/g, indicating potent insecticidal effects when ingested .

Comparative Toxicity Data

| Compound | LD50 (µg/g) | Insect Target |

|---|---|---|

| This compound | 10 | Bombyx mori |

| Chrodrimanin A | >100 | Bombyx mori |

| Chrodrimanin C | >100 | Bombyx mori |

| Chrodrimanin D | 20 | Bombyx mori |

| Chrodrimanin E | 10 | Bombyx mori |

| Chrodrimanin F | 50 | Bombyx mori |

This table summarizes the comparative toxicity of various chrodrimanins against silkworm larvae, highlighting the efficacy of this compound as a potent insecticide.

Electrophysiological Findings

- GABA Receptor Blockade :

- Selectivity :

Potential Applications in Pest Control

Given its selective action against insect GABA receptors, this compound holds promise as a biopesticide. Its ability to target specific neurotransmitter pathways in pests while minimizing effects on beneficial insects and mammals makes it a candidate for integrated pest management strategies.

Case Studies and Research Insights

- Electrophysiological Studies :

- Dietary Toxicity Tests :

- Comparative Studies :

作用机制

Chrodrimanin B exerts its effects by selectively blocking insect GABA-gated chloride channels. It binds to these channels and inhibits the flow of chloride ions, leading to paralysis in insects. This mechanism makes it a potent insecticide with high selectivity for insect GABA receptors over human receptors .

相似化合物的比较

- Chrodrimanin A

- Chrodrimanin D

- Chrodrimanin E

Comparison: Chrodrimanin B is unique due to its high potency and selectivity in blocking insect GABA-gated chloride channels. Compared to other chrodrimanins, it exhibits a stronger inhibitory effect on these channels, making it a more effective insecticide .

生物活性

Chrodrimanin B is a meroterpenoid compound derived from the fungus Talaromyces spp., recognized for its significant biological activities, particularly its insecticidal properties and effects on neurotransmission. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and potential applications in pest control and therapeutic development.

Chemical Structure and Biosynthesis

This compound is part of a larger class of compounds known as chrodrimanins, which are characterized by their complex polyketide structures. The biosynthetic pathway for this compound has been elucidated through studies that identified the specific polyketide synthase involved in its production within Penicillium verruculosum and its heterologous expression in Aspergillus oryzae .

GABA Receptor Interaction

One of the primary mechanisms through which this compound exhibits its biological activity is by acting as an antagonist to the GABA receptor in insects. Research indicates that this compound selectively blocks the GABA-induced currents in silkworm larvae (Bombyx mori), demonstrating a high affinity for the insect GABA receptor (RDL) with an IC50 value of 1.13 nM . The compound's action is characterized by:

- Competitive Blocking: At lower concentrations, it competes with GABA for binding sites.

- Non-competitive Blocking: At higher concentrations, it reduces the maximum current amplitude without directly blocking the channel .

This selective action suggests that this compound could be developed into a safer insecticide, minimizing effects on non-target species such as humans.

Insecticidal Activity

This compound has demonstrated significant insecticidal properties, particularly against silkworms. The compound exhibits an LD50 value of 10 μg/g when administered through dietary exposure . This potency highlights its potential utility in agricultural pest management.

Comparative Insecticidal Potency

| Compound | LD50 (μg/g) | Target Species |

|---|---|---|

| This compound | 10 | Silkworm (Bombyx mori) |

| Chrodrimanin D | 20 | Silkworm (Bombyx mori) |

| Chrodrimanin E | 10 | Silkworm (Bombyx mori) |

| Chrodrimanin F | 50 | Silkworm (Bombyx mori) |

Cytotoxicity Studies

In addition to its insecticidal properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies indicate selective inhibition against gastric cancer cells (MKN-45), with an IC50 value of 18.0 μM . This suggests potential applications in cancer therapeutics, warranting further investigation into its efficacy and mechanisms.

Case Studies and Research Findings

- Electrophysiological Studies : A study utilizing patch-clamp techniques revealed that this compound effectively blocked GABA responses in silkworm neurons, establishing it as a potent antagonist with distinct binding characteristics compared to other known insecticides like fipronil .

- Biosynthetic Pathway Elucidation : The identification of the biosynthetic gene cluster responsible for producing this compound has opened avenues for bioengineering efforts aimed at enhancing yield and modifying its structure for improved efficacy .

- Comparative Toxicology : Research comparing various chrodrimanins showed that while all exhibited some level of insecticidal activity, this compound stood out due to its low LD50 values, indicating a higher potency in pest control applications .

属性

IUPAC Name |

[(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h7-8,10,12,17-18,20,23,29,31H,9,11H2,1-6H3/t12-,17+,18+,20+,23+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQKBALSPZQWQD-FWEFFTEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=CC3=C2CC4C5(C=CC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@H]4[C@]5(C=CC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Chrodrimanin B and how does it affect insects?

A1: this compound is a potent and selective blocker of insect gamma-aminobutyric acid (GABA)-gated chloride channels. [] It acts by binding to a specific site on the insect GABA receptors (GABARs), distinct from the binding site of the well-known insecticide fipronil. [] This binding inhibits the flow of chloride ions through the channel, disrupting nerve signaling in insects and ultimately leading to paralysis and death. []

Q2: How does the structure of this compound compare to other known insecticides, particularly fipronil, in relation to its activity?

A2: While both this compound and fipronil target insect GABARs, they interact with different binding sites. [] A specific double mutation in the GABAR RDL, known to confer resistance to fipronil, has minimal impact on the blocking action of this compound. [] This suggests a distinct mode of action and a potential for overcoming existing insecticide resistance mechanisms.

Q3: What is the significance of this compound's selectivity for insect GABARs?

A3: this compound demonstrates high selectivity for insect GABARs, exhibiting approximately 1,000-fold lower blocking activity on human α1β2γ2 GABAR compared to the insect RDL receptor. [] This selectivity is crucial for developing insecticides that effectively target pest species while minimizing potential risks to humans and other non-target organisms.

Q4: How has the biosynthesis of this compound been elucidated?

A4: Research has identified the biosynthetic gene cluster responsible for this compound production in the fungus Penicillium verruculosum TPU1311. [] The complete biosynthetic pathway was further elucidated through heterologous reconstitution in Aspergillus oryzae and in vitro characterization of key enzymes involved in the process. []

Q5: What are the potential applications of understanding this compound biosynthesis?

A5: Unraveling the biosynthetic pathway of this compound opens avenues for bioengineering and producing this potent insecticide through more sustainable and potentially cost-effective methods. [] This could involve engineering microorganisms to produce this compound or developing novel bio-based insecticides inspired by its structure and activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。